molecular formula C10H23NS B14299758 Isobutyl 2-diethylaminoethyl sulfide CAS No. 115986-18-0

Isobutyl 2-diethylaminoethyl sulfide

Cat. No.: B14299758
CAS No.: 115986-18-0
M. Wt: 189.36 g/mol
InChI Key: ZBDCZOMEKJDMLI-UHFFFAOYSA-N
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Description

Isobutyl 2-diethylaminoethyl sulfide is an organosulfur compound characterized by a sulfide group (-S-) bonded to an isobutyl moiety (CH₂CH(CH₃)₂) and a 2-diethylaminoethyl group (CH₂CH₂N(C₂H₅)₂).

Properties

CAS No.

115986-18-0

Molecular Formula

C10H23NS

Molecular Weight

189.36 g/mol

IUPAC Name

N,N-diethyl-2-(2-methylpropylsulfanyl)ethanamine

InChI

InChI=1S/C10H23NS/c1-5-11(6-2)7-8-12-9-10(3)4/h10H,5-9H2,1-4H3

InChI Key

ZBDCZOMEKJDMLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-diethylaminoethyl sulfide typically involves the reaction of isobutyl halides with diethylaminoethyl thiol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:

[ \text{Isobutyl Halide} + \text{Diethylaminoethyl Thiol} \rightarrow \text{this compound} + \text{Hydrogen Halide} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize the formation of impurities.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-diethylaminoethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The isobutyl and diethylaminoethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-diethylaminoethyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl 2-diethylaminoethyl sulfide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfide group can undergo oxidation and reduction reactions, which can modulate the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

a) Isobutyl Sulfide (γ-BUS)

  • Structure : Bis(isobutyl) sulfide [(CH₂CH(CH₃)₂)₂S].
  • CAS No.: 592-65-4 .
  • Comparison: Reactivity: Isobutyl sulfide accelerates the decomposition rate of propionyl peroxide (PPO) by less than tenfold at 0.2 M concentration, whereas methyl sulfide (MeJS) shows negligible effects. The absence of the amino group in γ-BUS reduces its electron-donating capacity compared to the target compound . Applications: Used as a solvent or intermediate in organic reactions. Lacks the tertiary amine group, limiting its utility in pH-sensitive or coordination-driven processes.

b) Diethylaminoethyl Chloride Derivatives

  • Example: 2-(Diethylamino)ethyl chloride (CAS RN: 100-35-4).
  • Structure : Cl-CH₂CH₂-N(C₂H₅)₂.
  • Comparison: Functionality: Shares the 2-diethylaminoethyl group but replaces the sulfide with a chloride. This makes it a precursor for quaternary ammonium compounds or pharmaceuticals. Reactivity: The chloride group enables nucleophilic substitution reactions, whereas the sulfide in the target compound may participate in redox or coordination chemistry .

c) Phosphonothiolate Derivatives

  • Example: O-Isobutyl S-2-diethylaminoethyl methylphosphonothiolate (CAS RN: Not specified).
  • Structure: Combines phosphonothiolate (P=O-S-) with isobutyl and diethylaminoethyl groups.
  • Applications: Used in specialized chemical synthesis, possibly as nerve agent analogs or enzyme inhibitors .

Data Tables

Table 1: Comparative Reactivity of Sulfides in Peroxide Decomposition

Compound Structure Effect on PPO Decomposition Rate (0.2 M) Reference
Isobutyl sulfide (γ-BUS) (CH₂CH(CH₃)₂)₂S <10x increase
Methyl sulfide (MeJS) (CH₃)₂S Negligible effect
Target Compound (CH₂CH(CH₃)₂)SCH₂CH₂N(C₂H₅)₂ Hypothesized: >10x increase due to amine-mediated electron donation N/A

Table 2: Key Properties of Structural Analogs

Compound CAS RN Molecular Formula Key Functional Groups
Isobutyl 2-diethylaminoethyl sulfide Not available C₁₁H₂₅NS Sulfide, tertiary amine
Isobutyl sulfide 592-65-4 C₈H₁₈S Sulfide
2-(Diethylamino)ethyl chloride 100-35-4 C₆H₁₄ClN Chloride, tertiary amine

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